molecular formula C13H9NO4 B3318461 5-Nitro-2-phenoxybenzaldehyde CAS No. 99847-09-3

5-Nitro-2-phenoxybenzaldehyde

Cat. No.: B3318461
CAS No.: 99847-09-3
M. Wt: 243.21 g/mol
InChI Key: UILWHYLTBYVYOU-UHFFFAOYSA-N
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Description

5-Nitro-2-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9NO4 and a molecular weight of 243.21 g/mol . It is characterized by the presence of a nitro group (-NO2) and a phenoxy group (-O-C6H5) attached to a benzaldehyde core. This compound is primarily used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

The synthesis of 5-Nitro-2-phenoxybenzaldehyde can be achieved through several methods. One common approach involves the nitration of 2-phenoxybenzaldehyde using a mixture of nitric acid and sulfuric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-Nitro-2-phenoxybenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins and nucleic acids, leading to various biological effects. These interactions can disrupt cellular processes and inhibit the growth of microorganisms or cancer cells. The phenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

5-Nitro-2-phenoxybenzaldehyde can be compared with other nitro-substituted benzaldehydes and phenoxybenzaldehydes:

    5-Nitro-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group (-OH) instead of a phenoxy group. It has different reactivity and applications.

    2-Phenoxybenzaldehyde: Lacks the nitro group, resulting in different chemical properties and biological activities.

    4-Nitrobenzaldehyde:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

5-nitro-2-phenoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILWHYLTBYVYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Fluoro-5-nitrobenzaldehyde (0.055 g, 0.33 mmol) was dissolved in N,N-dimethyl-formamide (2.8 mL), and phenol (0.077 g, 0.82 mmol) and potassium carbonate (0.11 g, 0.82 mmol) were added thereto, followed by stirring at 25° C. for 1 hour. After a conventional treatment, the residue was purified by silica gel chromatography (eluted with chloroform), to obtain 5-nitro-2-phenoxybenzaldehyde (77 mg, 98%).
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0.055 g
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0.11 g
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Synthesis routes and methods III

Procedure details

A mixture of 2-fluoro-5-nitrobenzaldehyde (1.0 g, 5.91 mmol), phenol (0.557 g, 5.91 mmol), and K2CO3 (1.635 g, 11.83 mmol) in dioxane (6 mL) was heated at 70° C. overnight. The reaction mixture was cooled to ambient temperature and diluted with ethyl acetate (60 mL). The solution was washed with water (2×30 mL) and saturated aqueous sodium chloride. The organic layer was dried over sodium sulfate, filtered, and concentrated by rotary evaporation to give the title compound (1.43 g, 99% yield).
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1 g
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1.635 g
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6 mL
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60 mL
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99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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